molecular formula C9H8ClN3 B2512860 4-(4-chloro-1H-pyrazol-1-yl)aniline CAS No. 112738-17-7

4-(4-chloro-1H-pyrazol-1-yl)aniline

Cat. No. B2512860
CAS RN: 112738-17-7
M. Wt: 193.63
InChI Key: LNOMRSBPRLSTOU-UHFFFAOYSA-N
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Description

“4-(4-chloro-1H-pyrazol-1-yl)aniline” is a chemical compound with the CAS Number: 112738-17-7 . It has a molecular weight of 193.64 . The compound is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “4-(4-chloro-1H-pyrazol-1-yl)aniline” is 1S/C9H8ClN3/c10-7-5-12-13(6-7)9-3-1-8(11)2-4-9/h1-6H,11H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“4-(4-chloro-1H-pyrazol-1-yl)aniline” is a powder at room temperature . It has a molecular weight of 193.64 .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

4-(4-chloro-1H-pyrazol-1-yl)aniline has been used in the synthesis of hydrazine-coupled pyrazole derivatives, which have shown potent antileishmanial and antimalarial activities . For instance, compound 13 displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Molecular Docking Studies

Molecular docking studies have been conducted on 4-(4-chloro-1H-pyrazol-1-yl)aniline derivatives to justify their potent in vitro antipromastigote activity . These studies have shown that compound 13 has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Anticancer Activities

4-(4-chloro-1H-pyrazol-1-yl)aniline derivatives have shown effective tumor growth inhibitory effects in LNCaP xenograft studies . This work provides a new chemical scaffold for AR antagonists and offers a new perspective for the development of PCa treatment .

Antimicrobial Activities

4-(4-chloro-1H-pyrazol-1-yl)aniline has been used in the synthesis of coumarin-substituted hydrazone derivatives, which have shown antimicrobial activity against a range of bacteria . These include Gram-positive bacteria such as S. aureus and B. subtilis, and Gram-negative bacteria such as Escherichia coli, E. aerogenes, A. baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.

Future Directions

Pyrazole derivatives, including “4-(4-chloro-1H-pyrazol-1-yl)aniline”, have promising agro-chemical, fluorescent, and biological properties . Therefore, there is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .

properties

IUPAC Name

4-(4-chloropyrazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-7-5-12-13(6-7)9-3-1-8(11)2-4-9/h1-6H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOMRSBPRLSTOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N2C=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chloro-1H-pyrazol-1-yl)aniline

CAS RN

112738-17-7
Record name 4-(4-chloro-1H-pyrazol-1-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Iron powder (0.75 g, 13.5 mmol) is added to a mixture of 4-chloro-1-(4-nitrophenyl)pyrazole (0.61 g, 2.7 mmol) and ammonium chloride (1.46 g, 27.0 mmol) in 45 ml ethanol and 16 ml water at 65°-70° over a period of 45 min. The reaction mixture is filtered and the solid is washed with ethyl acetate. Solvent is removed from the filtrate and the residue is taken into ethyl acetate, washed with water and with brine and dried to give 4-(4-chloro-1-pyrazolyl)aniline.
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